Avrainvilloside
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Overview
Description
Avrainvilloside is a natural product found in Avrainvillea nigricans with data available.
Scientific Research Applications
Isolation and Structural Analysis
- Avrainvilloside, extracted from the Dominican green alga Avrainvillea nigricans, is a unique glycoglycerolipid with the rare 6-deoxy-6-aminoglucose moiety. Its structure was established through spectroscopic data and methanolysis/GC-MS analysis (Andersen & Taglialatela-Scafati, 2005).
Antiproliferative Effects and Oncoprotein Binding
- Avrainvillamide, a derivative of avrainvilloside, demonstrates antiproliferative effects and can bind to nucleophosmin, an oncogenic protein overexpressed in various human tumors. This binding influences the tumor suppressor protein p53. Synthetic avrainvillamide analogues show varying growth-inhibitory potencies correlating with their structural similarities to natural avrainvillamide (Wulff, Siegrist, & Myers, 2007).
Novel Functional Group in Avrainvillamide
- The naturally occurring alkaloid avrainvillamide, containing avrainvilloside, features a unique functional group (3-alkylidene-3H-indole 1-oxide) which undergoes reversible addition of oxygen- and sulfur-based nucleophiles. This contributes to its biological activity (Myers & Herzon, 2003).
Transformation and Interaction with Cellular Proteins
- Stephacidin B, a dimeric alkaloid, rapidly converts to avrainvillamide in cell culture. Avrainvillamide interacts with intracellular thiol-containing proteins, likely through covalent modification, affecting cellular processes such as cell division and apoptosis (Wulff, Herzon, Siegrist, & Myers, 2007).
Synthesis and Potential in Anticancer Research
- The enantioselective total synthesis of avrainvillamide and stephacidins, along with their structural analogues, has been achieved. This opens pathways for developing novel anticancer therapies, given their complex structure and biological properties (Baran, Hafensteiner, Ambhaikar, Guerrero, & Gallagher, 2006).
properties
Product Name |
Avrainvilloside |
---|---|
Molecular Formula |
C45H87NO9 |
Molecular Weight |
786.2 g/mol |
IUPAC Name |
[(2S)-3-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C45H87NO9/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-45,49-51H,3-37,46H2,1-2H3/t38-,39-,42-,43+,44-,45+/m1/s1 |
InChI Key |
KJILUUUMZVFMFK-QOSRUJHKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CN)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC |
synonyms |
avrainvilloside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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